2-amino-3,5-dihydro-5-benzyl-4H-Pyrrolo[3,2-d]pyrimidin-4-one
Overview
Description
2-amino-3,5-dihydro-5-benzyl-4H-Pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyrimidine family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-amino-3,5-dihydro-5-benzyl-4H-Pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core structure, which can be further modified to introduce various functional groups.
Chemical Reactions Analysis
2-amino-3,5-dihydro-5-benzyl-4H-Pyrrolo[3,2-d]pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-3,5-dihydro-5-benzyl-4H-Pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for strong interactions with the active sites of the enzymes and receptors.
Comparison with Similar Compounds
2-amino-3,5-dihydro-5-benzyl-4H-Pyrrolo[3,2-d]pyrimidin-4-one can be compared with other similar compounds in the pyrrolopyrimidine family:
2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds exhibit potent activities against fibroblast growth factor receptors and have shown promise in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H12N4O |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-amino-5-benzyl-3H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O/c14-13-15-10-6-7-17(11(10)12(18)16-13)8-9-4-2-1-3-5-9/h1-7H,8H2,(H3,14,15,16,18) |
InChI Key |
GJYAZFJVQDPCHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)NC(=N3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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